2,4,6-Tribromoresorcinol

Description

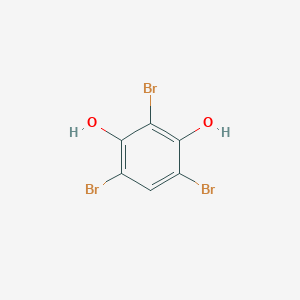

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tribromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O2/c7-2-1-3(8)6(11)4(9)5(2)10/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADZSMVDNYXOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179113 | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-49-2 | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2437-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromoresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIBROMORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86OZJ65140 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tribromoresorcinol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,4,6-Tribromoresorcinol. Aimed at professionals in research and drug development, this document consolidates essential data, including physicochemical characteristics, spectral information, and a detailed experimental protocol for its preparation. The guide is structured to facilitate easy access to critical information, featuring tabulated data and a visual representation of its chemical structure.

Chemical Identity and Structure

This compound is a halogenated derivative of resorcinol, a benzenediol. The introduction of three bromine atoms to the aromatic ring significantly influences its chemical and physical properties.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol[1] |

| CAS Number | 2437-49-2[2] |

| Molecular Formula | C₆H₃Br₃O₂[2] |

| SMILES String | Oc1c(Br)cc(Br)c(O)c1Br[2] |

| InChI Key | YADZSMVDNYXOOB-UHFFFAOYSA-N[2] |

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 346.80 g/mol | [1] |

| Appearance | White to off-white or pale pink powder/crystals | [3] |

| Melting Point | 114-116 °C | [2] |

| Solubility | Almost insoluble in water. Soluble in alcohols and ether. | [3] |

| XLogP3 | 4.4 | [1] |

Spectral Data

Spectral analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following table summarizes key spectral data for this compound.

Table 3: Spectral Data of this compound

| Technique | Data Highlights |

| ¹H NMR | Spectral data is available and can be used to confirm the proton environment in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to O-H and C-Br bonds are expected. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and isotopic pattern characteristic of a tribrominated compound.[1] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Resorcinol

-

Bromine

-

A suitable solvent (e.g., glacial acetic acid or water)

-

Sodium hydroxide or sodium carbonate solution (for neutralization)

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, Buchner funnel)

-

Magnetic stirrer

Procedure:

-

Dissolve a known amount of resorcinol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

-

Slowly add a stoichiometric excess of bromine (typically 3 equivalents for tribromination) dissolved in the same solvent to the resorcinol solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to manage the exothermic reaction and prevent excessive fuming.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified period to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into a beaker containing ice water to precipitate the crude product.

-

The precipitated solid is collected by vacuum filtration using a Buchner funnel and washed with cold water to remove any unreacted starting materials and soluble byproducts.

-

The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield pure this compound.

-

The final product should be dried under vacuum and its purity confirmed by melting point determination and spectral analysis.

Note: This is a generalized procedure. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for the best yield and purity.

Safety and Handling

This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its reactive hydroxyl and bromo groups allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals. Its polybrominated structure also suggests potential applications as a flame retardant or in materials science.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and a general synthesis protocol for this compound. The tabulated data and structural representation are intended to serve as a quick and comprehensive reference for researchers and professionals in the field of drug development and chemical synthesis. Further research into its biological activities and applications is warranted to fully explore the potential of this versatile molecule.

References

An In-depth Technical Guide to the Physical Properties of 2,4,6-Tribromoresorcinol

This technical guide provides a comprehensive overview of the key physical properties of 2,4,6-Tribromoresorcinol, specifically its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work with this compound.

Physical Properties of this compound

This compound is a halogenated derivative of resorcinol. Its physical characteristics are crucial for its handling, formulation, and application in various scientific contexts.

Data Presentation

The following tables summarize the melting point and qualitative solubility of this compound.

Table 1: Melting Point of this compound

| Property | Reported Value (°C) | Source Citation |

| Melting Point | 108.0 - 114.0 | [1] |

| Melting Point | 114 - 116 | [2] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Profile | Source Citation |

| Water | Almost insoluble | [3] |

| Alcohols | Soluble | [3] |

| Ethers | Soluble | [3] |

Experimental Protocols

The determination of the physical properties of a compound like this compound follows standardized laboratory procedures. Below are detailed methodologies for measuring melting point and assessing solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure substances typically exhibiting a sharp melting point range.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This device typically consists of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens.

-

Measurement:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is increased at a steady rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

-

Purity Assessment: A narrow melting range (typically 1-2°C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Qualitative Solubility Assessment Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, acetone, chloroform) are selected for the assessment.

-

Procedure:

-

A small, pre-weighed amount of this compound (e.g., 10 mg) is added to a test tube.

-

A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated or sonicated to facilitate dissolution.

-

Visual observation is used to determine if the solid has dissolved completely.

-

-

Classification: The solubility is typically classified based on the amount of solvent required to dissolve the sample. If the compound dissolves, it is classified as "soluble." If it does not dissolve, it is classified as "insoluble" or "sparingly soluble."

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound such as this compound.

Caption: Workflow for Physical Property Determination.

References

A Technical Guide to High-Purity 2,4,6-Tribromoresorcinol for Researchers and Drug Development Professionals

An In-Depth Overview of Commercial Suppliers, Synthesis, and Analytical Characterization

This technical guide provides a comprehensive overview of high-purity 2,4,6-tribromoresorcinol (TBR), a key starting material and intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document details commercially available sources, their specifications, and relevant technical data to facilitate informed procurement and application. The guide also outlines a representative synthesis protocol and standard analytical methods for purity assessment, alongside a discussion of its potential, though not fully elucidated, biological significance.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the material are critical for research and development applications, particularly in the synthesis of pharmaceutical compounds where impurities can significantly impact reaction outcomes and biological activity. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Number | Purity Specification | Melting Point (°C) | Appearance |

| Sigma-Aldrich | 245690 | 98% | 114-116 (lit.) | Powder |

| Thermo Scientific Chemicals | A19436 | ≥97.5% (GC) | 108.0-114.0 | Pale pink powder |

| Chem-Impex | 02809 | ≥ 99% (GC) | 113 - 116 | Off-white to pale yellow solid |

| India Fine Chemicals | F-028098 | Not specified | Not specified | Not specified |

Note: Product specifications are subject to change and may vary by lot. It is recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate data.

Physicochemical and Safety Data

Understanding the fundamental properties and handling requirements of this compound is essential for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 2437-49-2 | [1] |

| Molecular Formula | C₆H₃Br₃O₂ | [2] |

| Molecular Weight | 346.80 g/mol | [2] |

| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |

Representative Certificate of Analysis

While a specific Certificate of Analysis for a particular lot is obtained from the supplier, a typical CoA for high-purity this compound would include the following tests and specifications.

| Test | Specification | Method |

| Appearance | White to off-white or pale pink crystalline powder | Visual |

| Identification | Conforms to the structure | ¹H NMR, FTIR |

| Assay (Purity) | ≥ 98.0% | HPLC or GC |

| Melting Point | 112 - 118 °C | Capillary Method |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Heavy Metals | ≤ 10 ppm | ICP-MS |

| Residual Solvents | Meets USP <467> requirements | Headspace GC |

| Potential Impurities | ||

| Resorcinol | ≤ 0.1% | HPLC |

| Monobromoresorcinol | ≤ 0.5% | HPLC |

| Dibromoresorcinol | ≤ 1.0% | HPLC |

Experimental Protocols

Synthesis of High-Purity this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of resorcinol. The following is a representative protocol adapted from established procedures for the bromination of phenolic compounds.[3][4]

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Bromine

-

Glacial Acetic Acid

-

Sodium bisulfite

-

Deionized water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve resorcinol (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (3.0 eq) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

A precipitate of crude this compound will form.

-

Decolorize the solution by adding a small amount of sodium bisulfite solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to yield high-purity this compound as a crystalline solid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound is commonly determined using reverse-phase HPLC.[1] This method allows for the separation and quantification of the main compound and any potential impurities.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Biological Context and Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, the broader class of brominated phenols has been the subject of toxicological and pharmacological research. Some bromophenols found in marine organisms have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.

It is important to note that specific studies on the interaction of this compound with cellular signaling pathways are limited. However, given its phenolic structure, it could potentially interact with pathways sensitive to phenolic compounds. The diagram below illustrates a generalized logical relationship for investigating the potential biological effects of a novel compound like this compound, starting from in vitro screening to more complex biological assessments.

Conclusion

High-purity this compound is a readily available chemical intermediate with well-defined physicochemical properties. This guide provides researchers and drug development professionals with essential information on its commercial sources, a representative synthesis protocol, and standard analytical methods for quality control. While its specific biological activities and interactions with signaling pathways are not yet extensively studied, the broader class of bromophenols suggests potential areas for future investigation. The provided workflows and data tables serve as a valuable resource for the effective and safe utilization of this compound in research and development endeavors.

References

An In-depth Technical Guide to 2,4,6-Tribromoresorcinol: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Tribromoresorcinol, a significant halogenated phenolic compound. The document details its historical discovery, developmental timeline, key physicochemical properties, and established experimental protocols. It is designed to be a valuable resource for researchers, scientists, and professionals involved in materials science and drug development.

Historical Discovery and Development

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. While the precise moment of its first synthesis is not definitively documented in readily available historical records, its discovery is intrinsically linked to the broader exploration of halogenation reactions on phenolic compounds in the 19th and early 20th centuries. The high reactivity of the resorcinol ring, activated by two hydroxyl groups, makes it susceptible to polysubstitution, readily yielding the tribrominated derivative in the presence of a brominating agent.

The development of this compound has been driven by its utility in various industrial and research applications. Its primary applications have been as a flame retardant and as an antimicrobial agent.

Timeline of Key Developments

While a precise timeline is challenging to construct from available literature, the general development can be outlined as follows:

-

Late 19th/Early 20th Century: Initial synthesis and characterization of various brominated phenols, including multi-brominated resorcinols, as part of fundamental organic chemistry research.

-

Mid-20th Century: Recognition of the efficacy of halogenated compounds as flame retardants. This period likely saw the initial investigations into using this compound to impart fire resistance to materials.

-

Late 20th Century to Present: Increased use as a reactive flame retardant in polymers and textiles.[1] Concurrently, research into its antimicrobial properties gained traction, exploring its potential in various formulations to inhibit the growth of bacteria and fungi.[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2437-49-2 | [2] |

| Molecular Formula | C₆H₃Br₃O₂ | [3][2] |

| Molecular Weight | 346.80 g/mol | [3] |

| Appearance | White to pale pink crystalline powder | |

| Melting Point | 114-116 °C | [4] |

| Solubility | Insoluble in water; soluble in alcohols and ethers. | [4] |

Table 2: Spectral Data of this compound

| Spectroscopic Technique | Key Data/Signals | Reference |

| Infrared (IR) Spectroscopy | Data available in public databases. | [2] |

| Mass Spectrometry (MS) | Data available in public databases. | [2] |

| ¹H NMR Spectroscopy | Data available in public databases. | |

| ¹³C NMR Spectroscopy | Data available in public databases. |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, based on the principles of electrophilic aromatic substitution.

Synthesis of this compound

Principle: The synthesis involves the direct bromination of resorcinol. The two hydroxyl groups on the resorcinol ring are strongly activating and ortho-, para-directing. This high degree of activation allows for the substitution of all three available ring hydrogens with bromine atoms.

Reaction Scheme:

References

Potential Research Areas for 2,4,6-Tribromoresorcinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tribromoresorcinol, a halogenated derivative of the phenolic compound resorcinol, presents a compelling yet underexplored scaffold for scientific investigation. While its primary applications have historically been in materials science as a flame retardant and synthetic intermediate, its structural similarity to other biologically active brominated phenols suggests significant potential in medicinal chemistry and drug development. This technical guide outlines promising research avenues for this compound, focusing on its potential antimicrobial, cytotoxic, and enzyme-inhibiting properties. This document provides a comprehensive overview of the current landscape, detailed hypothetical experimental protocols, and potential signaling pathways for investigation, intended to serve as a foundational resource for researchers in the field.

Introduction

This compound (2,4,6-tribromobenzene-1,3-diol) is an organic compound with the molecular formula C₆H₃Br₃O₂.[1][2] It is a solid at room temperature, appearing as white to off-white crystals or crystalline powder, and is sparingly soluble in water but soluble in organic solvents like alcohols and ethers.[1] Its current applications are predominantly in the industrial sector, where it is utilized as a flame retardant and an intermediate in the synthesis of other brominated compounds.[1][3] However, the broader family of brominated phenols and resorcinol derivatives has demonstrated a wide range of biological activities, suggesting that this compound may possess untapped therapeutic potential. This guide aims to illuminate these potential research areas and provide a framework for their exploration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting biological assays, as well as for understanding its potential pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Br₃O₂ | [2] |

| Molecular Weight | 346.80 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | [3] |

| Melting Point | 113 - 116 °C | [3] |

| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol | [2] |

| CAS Number | 2437-49-2 | [2] |

Potential Research Areas

Based on the known biological activities of structurally similar compounds, several key areas of research for this compound are proposed:

Antimicrobial and Antifungal Activity

Brominated phenols are known to possess significant antimicrobial properties. The proposed mechanism often involves the disruption of microbial cell walls and the denaturation of essential proteins.[4] Given that resorcinol itself has antiseptic properties, its brominated analogue is a prime candidate for investigation as a novel antimicrobial or antifungal agent.

Proposed Research Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial evaluation of this compound.

Cytotoxic and Anticancer Potential

Numerous studies have reported the cytotoxic effects of brominated compounds against various cancer cell lines. While no specific data exists for this compound, related brominated phenols have demonstrated dose-dependent cytotoxicity. The proposed mechanisms often involve the induction of apoptosis through various signaling pathways.

Proposed Research Workflow for Cytotoxicity Screening:

Caption: Workflow for evaluating the cytotoxic potential of this compound.

Enzyme Inhibition

Halogenated phenolic compounds have been shown to inhibit the activity of various enzymes, including those involved in critical physiological processes. For instance, some brominated phenols are known inhibitors of deiodinases, which are crucial for thyroid hormone regulation. Investigating the effect of this compound on a range of enzymes could uncover novel therapeutic targets or elucidate potential toxicological mechanisms.

Potential Signaling Pathway for Investigation (Hypothetical):

Caption: Hypothetical inhibition of deiodinase by this compound.

Quantitative Data from Related Compounds

Table 2: Antimicrobial Activity of Related Brominated Phenols

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 24 | [1] |

| 3-Bromo-2,6-dihydroxyacetophenone | Pseudomonas aeruginosa | 780 | [1] |

| Pentabromophenol | Staphylococcus aureus | <1 | [5] |

Table 3: Cytotoxicity of Related Brominated Phenols

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2,4,6-Tribromophenol | Caco-2 | 215 | [6] |

| 2,4,6-Tribromophenol | SH-SY5Y | 155 | [6] |

| 4,5,6-Tribromo-2-(2′,4′-dibromophenoxy)phenol | Jurkat J16 | 1.61 - 2.95 | [7] |

| 4,5,6-Tribromo-2-(2′,4′-dibromophenoxy)phenol | Ramos | 1.61 - 2.95 | [7] |

Table 4: Enzyme Inhibition by Related Halogenated Phenols

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| 2,4,6-Tribromophenol | Deiodinase Type I | 40 | [8] |

| 2,4,6-Tribromophenol | Sulfotransferase (SULT1A3) | Ki = 16.28 | [2] |

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key experiments, adapted from established methodologies for similar compounds.

Synthesis of this compound

This protocol is a generalized procedure based on the bromination of resorcinol.

Materials:

-

Resorcinol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Hydrobromic acid (HBr, catalytic amount)

-

Deionized water

-

Sodium thiosulfate solution

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, and column chromatography apparatus.

Procedure:

-

Dissolve resorcinol (1 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-Bromosuccinimide (3.1 equivalents) to the solution in portions at room temperature.

-

Add a catalytic amount of hydrobromic acid.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution (in DMSO)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate. The final concentration range should be sufficient to determine the MIC.

-

Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity (IC₅₀ Determination)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Conclusion

This compound represents a promising, yet largely unexplored, molecule with significant potential for research in drug discovery and development. Its structural characteristics, shared with other biologically active brominated phenols, strongly suggest potential antimicrobial, antifungal, and cytotoxic properties. The proposed research areas and detailed experimental frameworks provided in this guide offer a starting point for a systematic investigation into the therapeutic potential of this compound. Further studies are warranted to elucidate its specific mechanisms of action and to evaluate its efficacy and safety in preclinical models. The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents to address unmet medical needs.

References

- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: 2,4,6-Tribromoresorcinol as a Flame Retardant in Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2,4,6-Tribromoresorcinol as a flame retardant in various polymer systems. Due to a lack of specific experimental data for this compound in the public domain, this document extrapolates information from closely related brominated flame retardants, particularly other brominated phenols, and general principles of flame retardancy. The notes cover the theoretical mechanism of action, potential applications in polymers such as epoxy resins, Acrylonitrile Butadiene Styrene (ABS), and polycarbonate (PC), and detailed, generalized experimental protocols for incorporation and evaluation.

Introduction to this compound

This compound is a halogenated aromatic compound with the chemical formula C₆H₃Br₃O₂. Its structure, featuring a high bromine content and two reactive hydroxyl groups, suggests its potential as both a reactive and additive flame retardant. The bromine atoms are the primary source of its flame-retardant properties, while the hydroxyl groups offer sites for chemical integration into polymer backbones, potentially leading to permanent flame retardancy with minimal leaching.

Chemical Structure:

Theoretical Mechanism of Flame Retardancy

Brominated flame retardants like this compound primarily function in the gas phase of a fire.[1] The proposed mechanism involves the following steps:

-

Thermal Decomposition: Upon heating, the C-Br bonds in this compound break, releasing bromine radicals (Br•) into the gas phase.[2]

-

Radical Scavenging: In the gas phase, the highly reactive flame-propagating radicals, such as hydrogen (H•) and hydroxyl (OH•), are "scavenged" by the bromine radicals. This reaction forms less reactive species like hydrogen bromide (HBr).

-

Inhibition of Combustion: The formation of HBr interrupts the exothermic chain reactions of combustion, leading to a reduction in heat generation and slowing or extinguishing the flame.[1][3]

-

Synergistic Effects: When used with synergists like antimony trioxide (Sb₂O₃), the flame retardant efficiency can be enhanced. HBr reacts with Sb₂O₃ to form antimony trihalides (e.g., SbBr₃), which are dense gases that can form a barrier, further inhibiting combustion.

Caption: Gas phase flame retardancy mechanism of this compound (TBR).

Potential Applications in Polymers

Epoxy Resins

The hydroxyl groups in this compound make it a suitable candidate as a reactive flame retardant in epoxy resins. It can be chemically incorporated into the epoxy backbone, offering permanent flame retardancy without migration. This is particularly valuable for applications like printed circuit boards and electronic components where fire safety is critical.[4][5]

Acrylonitrile Butadiene Styrene (ABS)

ABS is a widely used thermoplastic with good mechanical properties but is also flammable.[6] this compound could potentially be used as an additive flame retardant in ABS, likely in conjunction with a synergist like antimony trioxide to achieve high levels of flame retardancy (e.g., UL 94 V-0).[7]

Polycarbonate (PC)

While polycarbonate has some inherent flame resistance, for more stringent applications, flame retardants are necessary.[8] Brominated compounds are used to enhance the flame retardancy of PC. This compound could be explored as an additive in polycarbonate formulations.

Experimental Protocols

The following are generalized protocols for incorporating and testing this compound in polymers. Specific parameters will need to be optimized for each polymer system.

Protocol for Incorporation into Epoxy Resin (Reactive Method)

Caption: Workflow for incorporating 2,4,6-TBR into epoxy resin.

-

Materials:

-

Base epoxy resin (e.g., DGEBA)

-

This compound

-

Curing agent (e.g., amine-based)

-

Solvent (if necessary, e.g., acetone)

-

Catalyst (if necessary)

-

-

Procedure:

-

In a reaction vessel, dissolve the epoxy resin and the desired amount of this compound in a minimal amount of solvent with stirring until a homogenous solution is formed.

-

Add the stoichiometric amount of curing agent and catalyst to the mixture.

-

Continue stirring for 15-30 minutes to ensure uniform mixing.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a pre-heated mold.

-

Cure the resin in an oven at a temperature and for a duration specific to the resin and curing agent system.

-

Post-cure the samples at a higher temperature to ensure complete cross-linking.

-

Protocol for Incorporation into ABS/PC (Additive Method)

Caption: Workflow for incorporating 2,4,6-TBR into thermoplastics.

-

Materials:

-

ABS or PC pellets

-

This compound powder

-

Synergist (e.g., Antimony Trioxide)

-

Other additives (e.g., stabilizers, processing aids)

-

-

Procedure:

-

Thoroughly dry the polymer pellets and this compound powder in a vacuum oven to remove any moisture.

-

Dry blend the polymer pellets, this compound, synergist, and any other additives in the desired weight percentages.

-

Melt compound the mixture using a twin-screw extruder with a temperature profile appropriate for the base polymer.

-

Cool the extrudate in a water bath and pelletize.

-

Dry the compounded pellets thoroughly.

-

Use an injection molding machine to prepare test specimens according to standard dimensions for flammability and mechanical testing.

-

Protocol for Flammability Testing

4.3.1 Limiting Oxygen Index (LOI)

The LOI test determines the minimum oxygen concentration in an oxygen/nitrogen mixture that will just support flaming combustion of a material.[9]

-

Apparatus: LOI instrument conforming to ASTM D2863 or ISO 4589.[9][10]

-

Specimen: A vertical strip of the polymer, typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick.

-

Procedure:

-

Mount the specimen vertically in the center of the glass chimney.

-

Set an initial oxygen concentration.

-

Ignite the top of the specimen.

-

Observe the burning behavior. The oxygen concentration is increased if the flame extinguishes and decreased if it continues to burn.

-

The LOI is the minimum oxygen concentration at which the specimen sustains burning for a specified time or burns a specified length.

-

4.3.2 UL 94 Vertical Burn Test

This test assesses the self-extinguishing properties of a material after exposure to a flame.[11][12]

-

Apparatus: UL 94 test chamber with a Bunsen burner.

-

Specimen: A rectangular bar, typically 125 ± 5 mm long and 13.0 ± 0.5 mm wide, with a thickness as specified.

-

Procedure:

-

Mount the specimen vertically.

-

Apply a flame to the bottom of the specimen for 10 seconds and then remove.

-

Record the afterflame time.

-

Immediately re-apply the flame for another 10 seconds and remove.

-

Record the second afterflame time and the afterglow time.

-

Note if any flaming drips ignite a cotton patch placed below the specimen.

-

Classifications (V-0, V-1, V-2) are determined based on the afterflame times, afterglow time, and dripping behavior.[13][14]

-

4.3.3 Cone Calorimetry

Cone calorimetry measures the heat release rate and other combustion parameters of a material under controlled heat flux.[15]

-

Apparatus: Cone calorimeter conforming to ASTM E1354 or ISO 5660.

-

Specimen: A 100 mm x 100 mm plaque of a specified thickness.

-

Procedure:

-

Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

-

Expose the specimen to a set radiant heat flux (e.g., 35 or 50 kW/m²).

-

A spark igniter is used to ignite the pyrolysis gases.

-

Measure parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and mass loss rate throughout the test.

-

Illustrative Data Presentation

The following tables present hypothetical data based on typical values for brominated flame retardants to illustrate how results could be presented. Actual experimental data for this compound is not currently available.

Table 1: Hypothetical Flammability Properties of 2,4,6-TBR in Polymers

| Polymer System | 2,4,6-TBR (wt%) | Synergist (wt%) | LOI (%) | UL 94 Rating (3.2 mm) |

| Epoxy | 0 | 0 | 20 | Fails |

| Epoxy | 15 | 0 | 28 | V-1 |

| Epoxy | 15 | 5 (Sb₂O₃) | 35 | V-0 |

| ABS | 0 | 0 | 18 | Fails |

| ABS | 12 | 4 (Sb₂O₃) | 27 | V-0 |

| PC | 0 | 0 | 25 | V-2 |

| PC | 10 | 0 | 32 | V-0 |

Table 2: Hypothetical Cone Calorimetry Data (50 kW/m²)

| Polymer System | pHRR (kW/m²) | THR (MJ/m²) | Time to Ignition (s) |

| Epoxy (Neat) | 1200 | 110 | 60 |

| Epoxy + 15% TBR + 5% Sb₂O₃ | 450 | 75 | 75 |

| ABS (Neat) | 1050 | 95 | 45 |

| ABS + 12% TBR + 4% Sb₂O₃ | 380 | 60 | 55 |

| PC (Neat) | 800 | 80 | 80 |

| PC + 10% TBR | 350 | 50 | 95 |

Conclusion

References

- 1. bsef.com [bsef.com]

- 2. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 3. polymers.co.uk [polymers.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. tosaf.com [tosaf.com]

- 9. Limiting oxygen index - Wikipedia [en.wikipedia.org]

- 10. specialchem.com [specialchem.com]

- 11. specialchem.com [specialchem.com]

- 12. boedeker.com [boedeker.com]

- 13. protolabs.com [protolabs.com]

- 14. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 2,4,6-Tribromoresorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoresorcinol is a halogenated phenolic compound with potential applications in the fields of antimicrobials and antifungals. The introduction of bromine atoms to the resorcinol scaffold is a strategic chemical modification known to enhance the biological activity of many compounds. This increased efficacy is often attributed to factors such as increased lipophilicity, which can facilitate passage through microbial cell membranes, and altered electronic properties that can enhance interactions with biological targets. These application notes provide a comprehensive overview of the potential antimicrobial and antifungal uses of this compound, including detailed experimental protocols for its evaluation and illustrative data on its efficacy. While extensive research on this specific compound is emerging, the provided methodologies are based on established protocols for similar brominated phenols and serve as a robust guide for new investigations.

Quantitative Data Summary

The following tables present illustrative quantitative data for the antimicrobial and antifungal activity of this compound against a panel of common pathogenic microorganisms. This data is intended to serve as a template for presenting experimental findings.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) at 1 mg/mL | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Positive | 18 | 62.5 | 125 |

| Bacillus subtilis (ATCC 6633) | Positive | 20 | 31.25 | 62.5 |

| Escherichia coli (ATCC 25922) | Negative | 14 | 125 | 250 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 12 | 250 | >500 |

Table 2: Antifungal Activity of this compound

| Fungal Strain | Type | Zone of Inhibition (mm) at 1 mg/mL | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Candida albicans (ATCC 90028) | Yeast | 22 | 15.63 | 31.25 |

| Aspergillus niger (ATCC 16404) | Mold | 16 | 62.5 | 125 |

| Trichophyton rubrum (Clinical Isolate) | Dermatophyte | 19 | 31.25 | 62.5 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antimicrobial and antifungal properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculums standardized to 0.5 McFarland standard

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

-

Serial Dilutions: a. Add 100 µL of sterile MHB or RPMI-1640 to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

Inoculum Preparation: a. Grow microbial cultures overnight. b. Dilute the cultures in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). c. Further dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi in the final assay volume.

-

Inoculation: Add 100 µL of the diluted inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

-

This compound solution (e.g., 1 mg/mL in DMSO)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Standardized microbial inoculums (0.5 McFarland)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Positive control (antibiotic/antifungal solution)

-

Negative control (DMSO)

Procedure:

-

Plate Preparation: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of growth.

-

Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-72 hours for fungi.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, visualize the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway for the antifungal mechanism of action.

Caption: Experimental workflow for determining MIC and MBC/MFC.

Caption: Hypothetical antifungal mechanisms of this compound.

2,4,6-Tribromoresorcinol: A Versatile Building Block for Bioactive Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoresorcinol is a readily available and highly functionalized aromatic compound that serves as a valuable starting material in organic synthesis. Its unique substitution pattern, featuring three bromine atoms and two hydroxyl groups on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of bioactive molecules, particularly focusing on the preparation of substituted benzofurans, a scaffold present in numerous pharmacologically active compounds.

Application Note 1: Synthesis of Substituted Benzofurans

Substituted benzofurans are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound is an excellent precursor for the synthesis of 5,7-dibromo-substituted benzofurans. The synthetic strategy involves a sequential Sonogashira coupling and cyclization reaction. The presence of the bromine atoms at positions 5 and 7 of the resulting benzofuran core offers opportunities for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery.

A key transformation involves the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This reaction is followed by an intramolecular cyclization to construct the benzofuran ring system. The reaction conditions can be optimized to achieve high yields of the desired product.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 5,7-dibromo-2-phenylbenzofuran from this compound.

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/H₂O | 70 | 12 | 85 |

Experimental Protocols

Protocol 1: Synthesis of 5,7-dibromo-2-phenylbenzofuran

This protocol details the synthesis of 5,7-dibromo-2-phenylbenzofuran from this compound and phenylacetylene via a Sonogashira coupling followed by cyclization.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 2.88 mmol) in a mixture of toluene (20 mL) and water (10 mL).

-

Degassing: Degas the solution by bubbling argon through it for 15 minutes.

-

Addition of Reagents: To the degassed solution, add triethylamine (1.2 mL, 8.64 mmol), phenylacetylene (0.35 mL, 3.17 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.10 g, 0.14 mmol), and copper(I) iodide (0.05 g, 0.29 mmol).

-

Reaction: Heat the reaction mixture to 70 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-dichloromethane gradient to afford 5,7-dibromo-2-phenylbenzofuran as a solid.

Characterization Data:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Biological Activity of Brominated Benzofurans

Halogenated benzofurans, including those derived from this compound, have shown promising biological activities. The bromine substituents can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacological properties.

-

Anticancer Activity: Brominated benzofurans have been reported to exhibit cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms of action often involve the induction of apoptosis through the activation of intrinsic and extrinsic signaling pathways.[3] Some derivatives have been shown to interfere with key signaling pathways in cancer progression, such as the AKT/mTOR pathway.[4]

-

Antimicrobial Activity: The phenolic nature of the resorcinol starting material and the presence of halogens can contribute to antimicrobial properties. The mechanism of antimicrobial action of phenolic compounds often involves the disruption of the microbial cell membrane, leading to leakage of cellular contents and inhibition of essential enzymes.[5][6][7][8][9]

Visualizations

Experimental Workflow for the Synthesis of 5,7-dibromo-2-phenylbenzofuran

Caption: Workflow for the synthesis of 5,7-dibromo-2-phenylbenzofuran.

Potential Signaling Pathways Affected by Brominated Benzofurans in Cancer Cells

Caption: Potential anticancer signaling pathways of brominated benzofurans.

References

- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 9. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2,4,6-Tribromoresorcinol in Experimental Samples using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tribromoresorcinol is a brominated aromatic compound with applications in various fields of research, including as a flame retardant and a potential antimicrobial agent.[1] Accurate and reliable quantification of this compound in experimental samples is crucial for efficacy, safety, and pharmacokinetic studies in drug development and for monitoring in environmental and industrial settings. This application note provides a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

Materials and Reagents

-

This compound analytical standard: (Purity ≥ 98%)

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade or ultrapure

-

Phosphoric acid (H₃PO₄) or Formic acid (HCOOH): Analytical grade (Formic acid is recommended for Mass Spectrometry compatibility)

-

Methanol: HPLC grade (for sample preparation)

-

Experimental Samples: (e.g., biological fluids, environmental water samples, reaction mixtures)

-

Syringe filters: 0.45 µm PTFE or nylon

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point. A Newcrom R1 column has also been reported for this analysis.[2]

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). A typical starting condition could be Acetonitrile:Water (60:40, v/v) with 0.1% acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard. A wavelength around 280 nm is often suitable for phenolic compounds.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected analyte concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the matrix of the experimental sample. The goal is to extract this compound and remove interfering substances.

-

For Liquid Samples (e.g., aqueous solutions, cell culture media):

-

Centrifuge the sample to remove any particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

If the concentration of the analyte is expected to be low, a solid-phase extraction (SPE) step may be necessary to concentrate the sample.

-

-

For Biological Samples (e.g., plasma, urine):

-

Protein Precipitation: Add three volumes of cold acetonitrile to one volume of the biological sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to precipitate proteins.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

-

-

For Solid Samples (e.g., tissues, soil):

-

Homogenize a known weight of the solid sample in a suitable solvent like methanol or acetonitrile.

-

Sonicate or shake the mixture to ensure efficient extraction.

-

Centrifuge the mixture and collect the supernatant.

-

The extract may require further cleanup using SPE.

-

Evaporate the solvent and reconstitute in the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter.

-

HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the prepared experimental samples.

-

Run a blank (mobile phase) injection between samples to prevent carryover.

Data Analysis

-

Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

-

Integrate the peak area for each standard and sample.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.

-

Use the peak area of the this compound peak in the experimental samples and the equation of the calibration curve to calculate the concentration of the analyte in the samples.

Data Presentation

The quantitative results of the HPLC analysis can be summarized in a table for clear comparison.

Table 1: Quantitative Analysis of this compound in Experimental Samples

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

| Standard 1 | 4.21 | 15832 | 1.0 |

| Standard 2 | 4.22 | 79160 | 5.0 |

| Standard 3 | 4.21 | 159870 | 10.0 |

| Standard 4 | 4.23 | 401250 | 25.0 |

| Standard 5 | 4.22 | 805600 | 50.0 |

| Standard 6 | 4.21 | 1612300 | 100.0 |

| Experimental Sample 1 | 4.22 | 254890 | 15.9 |

| Experimental Sample 2 | 4.23 | 567120 | 35.4 |

| Experimental Sample 3 | 4.21 | 120560 | 7.5 |

Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the experimental conditions and samples.

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy, respectively.

Visualization

Experimental Workflow

The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: HPLC Analysis Workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in experimental samples using RP-HPLC with UV detection. The described method, when properly validated, can serve as a reliable tool for researchers, scientists, and drug development professionals. The provided workflow and data presentation format can be adapted to specific research needs, ensuring accurate and reproducible results.

References

Application Notes and Protocols: The Role of 2,4,6-Tribromoresorcinol in the Synthesis of Brominated Compounds

Introduction

2,4,6-Tribromoresorcinol is a highly functionalized aromatic compound belonging to the family of brominated phenols. Its structure, featuring three bromine atoms and two hydroxyl groups on a benzene ring, makes it a valuable molecule in various chemical applications. It is primarily recognized for its use as a flame retardant, incorporated into materials like plastics and textiles to enhance fire resistance.[1] Furthermore, this compound serves as a versatile chemical intermediate for the synthesis of more complex brominated compounds, including potential pesticides, pharmaceuticals, and other specialty chemicals.[1][2]

These application notes provide an overview of the synthesis of this compound and its role as a precursor in the preparation of other brominated molecules, intended for researchers in organic synthesis and drug development.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 2437-49-2 | [3][4] |

| Molecular Formula | C₆H₃Br₃O₂ | [3] |

| Molecular Weight | 346.80 g/mol | [5] |

| Appearance | White to pale pink crystalline powder | [2][6] |

| Melting Point | 114-116 °C | [4] |

| Solubility | Almost insoluble in water; soluble in organic solvents such as alcohols and ethers. | [2] |

| IUPAC Name | 2,4,6-tribromobenzene-1,3-diol | [5] |

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |

| Safety Precautions | Use in a well-ventilated area, avoid inhalation, and prevent contact with skin and eyes. Pay attention to fire and explosion prevention during handling and storage.[2] | [2] |

Application Note 1: Synthesis of this compound

The synthesis of this compound is achieved via the electrophilic bromination of resorcinol (1,3-dihydroxybenzene). The two hydroxyl groups are strong activating groups, directing the incoming electrophiles (bromine) to the ortho and para positions (2, 4, and 6 positions), leading to exhaustive bromination.

Representative Experimental Protocol

Disclaimer: The following is a representative protocol based on the general bromination of activated phenols. A specific, peer-reviewed protocol for the synthesis of this compound was not available in the searched literature. Researchers should conduct a thorough risk assessment before proceeding.

Materials:

-

Resorcinol (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (3.0 - 3.3 eq)

-

Sodium bisulfite solution (saturated)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve resorcinol in a suitable amount of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: While stirring vigorously, add a solution of bromine (3.1 eq) in glacial acetic acid dropwise via a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A precipitate may form during the reaction.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Quenching: Pour the reaction mixture into a beaker containing a large volume of cold deionized water. The crude product should precipitate.

-

Workup: Quench any excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove acetic acid and inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white or pale pink crystalline solid.

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50 °C).

Application Note 2: this compound as a Synthetic Intermediate

The utility of this compound extends to its role as a building block for larger, more complex brominated molecules. Its two hydroxyl groups offer reactive sites for derivatization, such as etherification or esterification, allowing for its incorporation into a variety of molecular scaffolds.

Potential Applications:

-

Flame Retardants: It can serve as a precursor for other brominated flame retardants. For instance, the hydroxyl groups can be reacted with alkyl or aryl halides to form polybrominated diaryl ethers or similar structures. While naturally produced polybrominated diphenyl ethers (PBDEs) have been discovered, synthetic routes are crucial for industrial supply.[7]

-

Bioactive Compounds: Its use as an intermediate for pesticides and pharmaceuticals suggests that the tribrominated dihydroxy-benzene core is a key pharmacophore.[2] The bromine atoms can enhance biological activity by increasing lipophilicity and influencing metabolic stability.

-

Antimicrobial Agents: The compound has been explored for its potential in developing antimicrobial agents for use in coatings and healthcare products.[1]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2,4,6-Tribromoresorcinol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction